Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate
Overview
Description
“Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate” is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 220.27 . The compound is stored at room temperature .Scientific Research Applications
Hyperbranched Aromatic Polyamide Synthesis
Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate derivatives have been utilized in the synthesis of hyperbranched aromatic polyamides, demonstrating significant solubility and molecular weight properties. These polyamides have potential applications in material science due to their inherent viscosity and solubility characteristics, making them suitable for various industrial applications (Yang, Jikei, & Kakimoto, 1999).
Triorganostannyl Esters of Pyridinylimino Substituted Aminobenzoic Acids
The compound has been involved in the synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, exploring their physicochemical properties. These studies are crucial for understanding the compounds' coordination to metal centers, which affects both photophysical properties of the metal and the ligands' conformation and intermolecular interactions, potentially leading to applications in catalysis and materials science (Tzimopoulos et al., 2010).
Antitumor Agent Development
In pharmacology, derivatives of this compound have been designed as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing significant antitumor activity. These findings highlight the potential of the compound in developing new therapeutic agents for cancer treatment (Gangjee et al., 2000).
Aggregation Enhanced Emission Properties
Research has also been conducted on derivatives showing aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, indicating potential applications in optoelectronics and sensor technology. These properties are crucial for developing materials that respond to environmental changes, such as pH or mechanical stress (Srivastava et al., 2017).
Histone Deacetylase Inhibition
This compound derivatives have shown promise as orally active histone deacetylase inhibitors with significant antitumor activity in vivo. This opens new avenues for the compound's use in cancer therapy and research into epigenetic regulation mechanisms (Zhou et al., 2008).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl 3-amino-4-pyrrolidin-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNBFGSIPUOKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272051 | |
Record name | Methyl 3-amino-4-(1-pyrrolidinyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101272051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123986-65-2 | |
Record name | Methyl 3-amino-4-(1-pyrrolidinyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123986-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-4-(1-pyrrolidinyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101272051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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